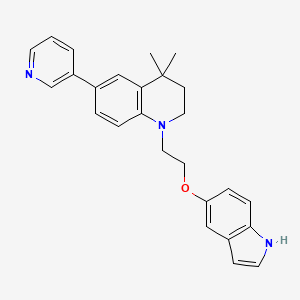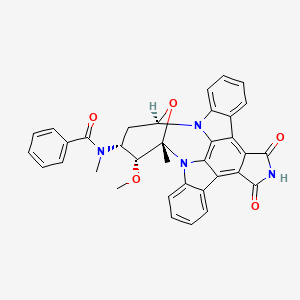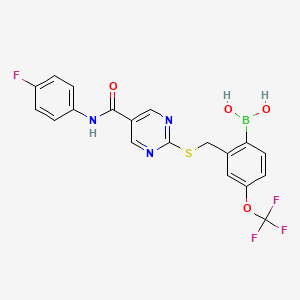
SX-682
Übersicht
Beschreibung
SX-682 ist ein niedermolekularer Inhibitor, der auf die Chemokinrezeptoren CXCR1 und CXCR2 abzielt. Diese Rezeptoren sind an der Rekrutierung und dem Trafficking von myeloischen Suppressorzellen in die Tumormikroumgebung beteiligt. Durch die Hemmung dieser Rezeptoren kann this compound die Wirksamkeit von Immuntherapien verbessern und das Tumorwachstum reduzieren .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Der Syntheseweg beinhaltet typischerweise:
- Bildung der Kernstruktur durch eine mehrstufige Reaktionssequenz.
- Funktionalisierung der Kernstruktur, um spezifische chemische Gruppen einzuführen, die ihre inhibitorische Aktivität verstärken.
- Reinigung und Charakterisierung des Endprodukts, um seine Reinheit und Potenz zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs, um große Mengen der Verbindung herzustellen. Dieser Prozess erfordert die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Endprodukt wird dann strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Wirksamkeit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von this compound zu modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsmittel: Wie Halogene und Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die ihre inhibitorische Aktivität gegen CXCR1 und CXCR2 beibehalten oder verstärken .
Wissenschaftliche Forschungsanwendungen
SX-682 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Rolle von CXCR1 und CXCR2 in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die Mechanismen der Immunzellrekrutierung und des Trafficking zu verstehen.
Medizin: Untersucht wegen seines Potenzials, die Wirksamkeit von Immuntherapien bei der Krebsbehandlung zu verbessern.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf die Tumormikroumgebung abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Chemokinrezeptoren CXCR1 und CXCR2 bindet und ihre Signalwege hemmt. Diese Hemmung reduziert die Rekrutierung und das Trafficking von myeloischen Suppressorzellen in die Tumormikroumgebung, wodurch die Wirksamkeit von Immuntherapien erhöht und das Tumorwachstum reduziert wird. Die molekularen Ziele von this compound umfassen die CXCR1- und CXCR2-Rezeptoren, und die beteiligten Pfade umfassen den Chemokin-Signalweg .
Wirkmechanismus
Target of Action
SX-682 is an oral dual allosteric inhibitor of the CXCR1 and CXCR2 (CXCR1/2) chemokine receptors . These receptors play a crucial role in the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) and autocrine growth of disease-initiating leukemic stem cells (LSCs) in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .
Mode of Action
Upon administration, this compound selectively and allosterically binds to CXCR1 and CXCR2, inhibiting their activation by tumor-secreted chemokines . This inhibition prevents MDSC trafficking, thereby sensitizing tumors to immunotherapy .
Biochemical Pathways
The CXCR1/2 signaling pathway, which this compound inhibits, is involved in the recruitment of immunosuppressive MDSCs and autocrine growth of disease-initiating LSCs in AML and MDS . By blocking this pathway, this compound inactivates immunosuppressive myeloid cells, thereby cutting off multiple downstream pro-tumor mechanisms mediated by these cells .
Pharmacokinetics
In patients with normal bone marrow, this compound dose-dependently reduces the absolute neutrophil count (ANC), a pharmacodynamic marker for CXCR1/2 inhibition . The steady-state pharmacokinetics of this compound exhibits an increasing drug plasma concentration with dose, comparable to patients with solid tumors .
Result of Action
This compound has been validated in major solid tumor models, where it exhibits mono-agent activity, blocks metastasis, depletes MDSCs, activates infiltration and killing by immune effector cells, reverses chemo-resistance, and enhances immune-checkpoint blockade . It also increases tumor CD8+ T cell infiltration and inhibits tumor growth .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of an immunosuppressive tumor microenvironment. In such environments, this compound can block the recruitment of MDSCs, thereby enhancing the effectiveness of immunotherapies .
Biochemische Analyse
Biochemical Properties
SX-682 functions as an allosteric inhibitor of the CXCR1 and CXCR2 chemokine receptors . By binding to these receptors, this compound blocks the recruitment of MDSCs, which are known to suppress immune responses in the tumor microenvironment . This inhibition enhances T cell activation and antitumor immunity . The compound interacts with various biomolecules, including chemokines that activate CXCR1 and CXCR2, thereby preventing their signaling and subsequent recruitment of MDSCs .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it inhibits the proliferation of leukemic cell lines and primary MDS/AML patient samples in vitro . It also impairs leukemic growth in in vivo animal models . By blocking the recruitment of MDSCs, this compound enhances the infiltration and activation of immune effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), within the tumor microenvironment . This leads to increased tumor cell killing and inhibition of tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively and allosterically binding to the CXCR1 and CXCR2 receptors . This binding inhibits the activation of these receptors by tumor-secreted chemokines, thereby blocking the downstream signaling pathways involved in MDSC recruitment and tumor growth . The inhibition of CXCR1/2-mediated signaling reduces the immunosuppressive nature of the tumor microenvironment and enhances the antitumor immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a dose-dependent reduction in absolute neutrophil count (ANC), with maximum reduction achieved at doses above 150 mg BID . This reduction in ANC normalizes rapidly upon cessation of dosing . Long-term studies have shown that this compound is well-tolerated and maintains its efficacy in reducing tumor growth and enhancing immune responses over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces the recruitment of MDSCs and enhances T cell activation . At higher doses, this compound can cause a significant reduction in ANC, which is reversible upon dose-holding .
Metabolic Pathways
This compound is involved in metabolic pathways related to the CXCR1 and CXCR2 chemokine receptors . By inhibiting these receptors, the compound affects the recruitment and migration of MDSCs and neutrophils within the tumor microenvironment . This inhibition disrupts the inflammatory processes and reduces the immunosuppressive nature of the tumor microenvironment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR1 and CXCR2 receptors . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . Its effects on neutrophil trafficking and MDSC recruitment are consistent with its mechanism of action as a CXCR1/2 inhibitor .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the CXCR1 and CXCR2 receptors on the cell surface . By binding to these receptors, the compound exerts its inhibitory effects on the signaling pathways involved in MDSC recruitment and tumor growth . This localization is crucial for its function as an allosteric inhibitor of CXCR1 and CXCR2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SX-682 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically involves:
- Formation of the core structure through a multi-step reaction sequence.
- Functionalization of the core structure to introduce specific chemical groups that enhance its inhibitory activity.
- Purification and characterization of the final product to ensure its purity and potency .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The final product is then subjected to rigorous quality control measures to ensure consistency and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
SX-682 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different chemical groups into the structure of this compound, potentially enhancing its efficacy.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain or enhance its inhibitory activity against CXCR1 and CXCR2 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Reparixin: Ein weiterer Inhibitor von CXCR1 und CXCR2, der in ähnlichen Forschungsanwendungen eingesetzt wird.
Navarixin: Ein selektiver Inhibitor von CXCR2, der zur Behandlung von entzündlichen Erkrankungen eingesetzt wird.
Danirixin: Ein CXCR2-Antagonist, der wegen seines Potenzials zur Behandlung der chronisch obstruktiven Lungenerkrankung untersucht wird
Einzigartigkeit von SX-682
This compound ist einzigartig in seiner dualen Hemmung sowohl von CXCR1 als auch von CXCR2, was es zu einem potenten Inhibitor der Rekrutierung von myeloischen Suppressorzellen macht. Diese duale Hemmung erhöht seine Wirksamkeit bei der Reduzierung des Tumorwachstums und der Verbesserung der Ergebnisse von Immuntherapien im Vergleich zu Verbindungen, die nur einen dieser Rezeptoren angreifen .
Eigenschaften
IUPAC Name |
[2-[[5-[(4-fluorophenyl)carbamoyl]pyrimidin-2-yl]sulfanylmethyl]-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BF4N3O4S/c21-13-1-3-14(4-2-13)27-17(28)12-8-25-18(26-9-12)32-10-11-7-15(31-19(22,23)24)5-6-16(11)20(29)30/h1-9,29-30H,10H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUDZBCEHIZMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)CSC2=NC=C(C=N2)C(=O)NC3=CC=C(C=C3)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BF4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648843-04-2 | |
| Record name | SX-682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648843042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SX-682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5212R2DPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


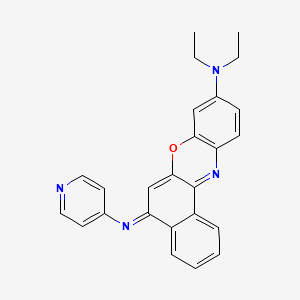
![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)
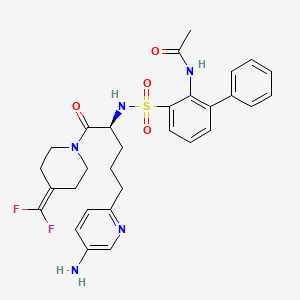



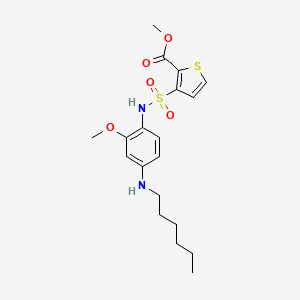


![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
